Nitrogen

描述

Nitrogen is a nonmetallic element that belongs to Group 15 of the periodic table. It is a colorless, odorless, and tasteless gas that constitutes approximately 78% of the Earth’s atmosphere by volume . This compound is a crucial component of all living matter, playing a vital role in the structure of proteins, nucleic acids, and other biomolecules .

Synthetic Routes and Reaction Conditions:

- When ammonia is combusted in the presence of oxygen, this compound gas and water are produced. The reaction is as follows:

Combustion of Ammonia: 2NH3+5O2→2N2+3H2O

Heating ammonium nitrite decomposes it into this compound gas and water:Heating Ammonium Nitrite: NH4NO2→N2+2H2O

Passing ammonia gas over heated copper oxide results in the formation of this compound gas, copper, and water:Ammonia and Copper Oxide Reaction: 2NH3+3CuO→3Cu+N2+3H2O

Industrial Production Methods:

Fractional Distillation of Liquid Air: This is the most common industrial method for producing this compound.

Pressure Swing Adsorption: This method involves passing air through a bed of adsorbent material that selectively adsorbs oxygen, leaving this compound as the primary product.

Membrane this compound Generation: This technique uses semi-permeable membranes to separate this compound from other gases in the air.

Types of Reactions:

Oxidation: this compound can be oxidized to form this compound oxides, such as nitric oxide and this compound dioxide.

Reduction: this compound can be reduced to form ammonia in the Haber process.

Substitution: this compound can participate in substitution reactions to form various this compound-containing compounds.

Common Reagents and Conditions:

- this compound reacts with oxygen at high temperatures to form this compound oxides:

Oxidation: N2+O2→2NO

In the Haber process, this compound reacts with hydrogen under high pressure and temperature in the presence of an iron catalyst to form ammonia:Reduction: N2+3H2→2NH3

Major Products:

Nitric Oxide (NO): Formed during the oxidation of this compound.

Ammonia (NH_3): Formed during the reduction of this compound in the Haber process.

科学研究应用

Agricultural Applications

Nitrogen Fertilizers

this compound is a critical nutrient for plant growth, essential for synthesizing amino acids, proteins, and nucleic acids. The use of this compound fertilizers significantly enhances crop yields. Various forms of this compound fertilizers include:

- Ammonium Nitrate

- Urea

- Calcium Nitrate

These fertilizers improve soil fertility and promote healthy crop development. Research indicates that effective this compound management practices can reduce nitrous oxide emissions from agricultural fields, contributing to climate change mitigation efforts .

Case Study: this compound Management Research

A collaborative project involving Oklahoma State University and other institutions aims to develop better this compound management practices to enhance efficiency and reduce environmental impact. The research focuses on evaluating different fertilizers and technologies to optimize this compound application in sorghum cultivation .

Medical Applications

Therapeutic Agents

this compound-containing compounds are prevalent in medicinal chemistry, with over 75% of FDA-approved drugs containing this compound-based heterocycles. These compounds exhibit a wide range of pharmacological activities, including:

- Anticancer

- Antimicrobial

- Antiviral

For instance, pyrimidine derivatives are crucial components of nucleic acids (DNA and RNA) and have significant therapeutic potential .

Reactive this compound Species in Disease Treatment

Reactive this compound species play a role in combating infections such as leprosy. Research shows that these compounds can effectively kill leprosy bacilli, highlighting their potential as therapeutic agents .

Environmental Applications

This compound Cycle Management

Understanding the this compound cycle is essential for environmental sustainability. This compound compounds can contribute to pollution when they enter ecosystems through fertilizers or atmospheric deposition. Effective management strategies are necessary to mitigate these impacts.

Case Study: Reactive this compound Effects

A comprehensive study on reactive this compound's ecological impacts emphasizes the need for stressor identification and management strategies to protect ecosystems from this compound overload .

Industrial Applications

Chemical Manufacturing

this compound is widely used in various industrial processes, including:

- Stainless Steel Production: this compound is added during steelmaking to enhance hardness and impact properties.

- Tire Inflation: this compound-filled tires maintain stable pressure better than air-filled tires due to reduced moisture and oxygen migration.

- Fire Suppression Systems: this compound is utilized to lower oxygen levels in fire suppression systems without posing risks to human safety .

Research on Novel this compound Compounds

Recent advancements have led to the synthesis of high-energy-density this compound-rich compounds, such as pentazolates. These compounds have potential applications in propellants and explosives, showcasing the versatility of this compound in innovative materials science .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agriculture | Fertilizers (e.g., ammonium nitrate) | Enhanced crop yields; improved soil fertility |

| Medicine | Therapeutic agents (e.g., anticancer drugs) | Wide range of pharmacological activities |

| Environmental Science | This compound cycle management | Mitigation of pollution effects |

| Industrial Processes | Stainless steel production; tire inflation | Improved product quality; enhanced safety |

作用机制

Nitrogen exerts its effects primarily through its role in the this compound cycle, which includes processes such as this compound fixation, nitrification, and denitrification . This compound-fixing bacteria convert atmospheric this compound into ammonia, which plants can then use for growth. In the human body, this compound is a key component of amino acids and nucleic acids, which are essential for protein synthesis and genetic information storage .

相似化合物的比较

Phosphorus: Like nitrogen, phosphorus is a Group 15 element and is essential for life. It is a key component of DNA, RNA, and ATP.

Oxygen: Although not a Group 15 element, oxygen is similar to this compound in that it is a diatomic gas and a major component of the Earth’s atmosphere.

Uniqueness of this compound:

生物活性

Nitrogen is a fundamental element in biological systems, playing a crucial role in various biochemical processes, including amino acid synthesis, nucleic acid formation, and overall cellular metabolism. This article explores the biological activity of this compound, particularly focusing on its role in biological this compound fixation (BNF), its biochemical pathways, and its implications for agriculture and ecology.

Overview of Biological this compound Fixation

Biological this compound fixation is the process by which certain microorganisms convert atmospheric this compound (N₂) into ammonia (NH₃), which can be utilized by plants. This process is primarily facilitated by diazotrophic organisms, which include specific bacteria and archaea. The most well-known this compound-fixing bacteria belong to the genera Rhizobium, Azotobacter, and Frankia.

Nitrogenase Enzymes

The key enzyme involved in this compound fixation is nitrogenase, which catalyzes the reduction of N₂ to NH₃. There are three main types of nitrogenases:

- Molybdenum Nitrogenase (Mo-nitrogenase) : The most prevalent form found in many diazotrophs.

- Vanadium Nitrogenase (V-nitrogenase) : An alternative that can be found in some organisms when molybdenum is scarce.

- Iron-Only Nitrogenase (Fe-nitrogenase) : Found in specific archaea and bacteria, often under anaerobic conditions.

The activity of these enzymes is influenced by various factors, including metal availability, oxygen levels, and the presence of specific substrates.

Biochemical Pathways

The process of this compound fixation involves several biochemical pathways:

- Nif Genes : The genes responsible for encoding the components of nitrogenase are referred to as nif genes. The expression of these genes is tightly regulated based on environmental conditions.

- Electron Transfer : Nitrogenase requires a source of electrons to reduce N₂. This is typically provided by ferredoxin or flavodoxin, which are reduced by electron transport chains linked to various metabolic processes.

Table 1: Summary of Nitrogenase Types and Their Characteristics

| Type | Main Component | Metal Dependency | Organisms Found In |

|---|---|---|---|

| Mo-Nitrogenase | NifHDK | Molybdenum | Most diazotrophic bacteria |

| V-Nitrogenase | VnfHDK | Vanadium | Some bacteria under low Mo |

| Fe-Nitrogenase | AnfHDK | Iron | Certain archaea |

Case Study 1: Rhizobium-Legume Symbiosis

In legumes, Rhizobium species form symbiotic relationships with plant roots, leading to the formation of root nodules where this compound fixation occurs. Research has shown that this symbiotic interaction not only provides this compound to the plant but also enhances plant growth and yield.

- Findings : Studies indicated that legumes associated with Rhizobium can increase their biomass by up to 50% compared to non-symbiotic plants due to enhanced this compound availability .

Case Study 2: Diazotrophic Endophytes

Recent studies have identified endophytic bacteria capable of fixing this compound within plant tissues. For example, an aerobic endophyte from Populus was shown to fix this compound effectively, contributing significantly to the this compound pool available for the host plant.

- Findings : This endophyte demonstrated localized expression of nifH genes in root cells, indicating active this compound fixation within the plant tissues .

Research Findings

Recent advancements in understanding biological this compound fixation have highlighted several key areas:

- Genetic Engineering : Efforts are underway to transfer nif gene clusters into non-diazotrophic crops to enhance their ability to fix atmospheric this compound.

- Microbial Diversity : The discovery of diverse diazotrophic communities in various ecosystems underscores the ecological importance of this compound-fixing microorganisms .

- Environmental Impact : The use of biological this compound fixation can reduce reliance on synthetic fertilizers, mitigating environmental issues such as eutrophication and greenhouse gas emissions .

化学反应分析

Formation of Ammonia

One of the most significant reactions involving nitrogen is the synthesis of ammonia through the Haber process, which is critical for fertilizer production. The reaction can be represented as follows:

This reaction occurs at high temperatures (approximately 500 °C) and pressures (around 200 atmospheres) using an iron oxide catalyst. The process is exothermic and has a negative Gibbs free energy change, making it thermodynamically favorable under these conditions .

Reaction with Oxygen

This compound reacts with oxygen under specific conditions, such as during lightning strikes or in electric arcs, to form this compound oxides (NO and NO₂):

The formation of this compound monoxide (NO) can further react with oxygen to produce this compound dioxide (NO₂):

These reactions are significant in atmospheric chemistry and contribute to air pollution .

Formation of Nitrides

This compound can react with certain metals to form nitrides. For example:

-

With lithium:

-

With magnesium:

These reactions typically require elevated temperatures .

This compound Fixation

Biological this compound fixation involves converting atmospheric this compound into ammonia through the action of nitrogenase enzymes found in certain bacteria. This process is vital for incorporating this compound into biological systems and can be summarized as:

This reaction is energetically demanding and relies on ATP for energy .

Thermodynamics of this compound Reactions

The strength of the N≡N bond (942 kJ/mol) makes reactions involving thermodynamically challenging. Consequently, many this compound-containing compounds are unstable relative to dithis compound. For instance, hydrazine () and azides () are known to be explosive due to their potential to decompose into and other products .

Redox Reactions

Many reactions involving this compound are redox reactions where this compound undergoes changes in oxidation state:

-

Ammonia oxidation to nitric oxide:

-

Nitrite oxidation to nitrate:

These transformations are crucial in both environmental chemistry and industrial processes .

Acid-Base Reactions

This compound compounds often participate in acid-base reactions, such as the formation of hydrazine from hydrazine hydrate:

Such reactions highlight the versatility of this compound in forming various functional groups .

Common this compound Compounds and Their Reactions

| Compound | Reaction Type | Example Reaction |

|---|---|---|

| Ammonia | Synthesis | |

| Nitric Oxide | Oxidation | |

| Calcium Nitride | Metal Reaction | |

| Hydrazine | Reduction |

Thermodynamic Data for Key Reactions

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| Synthesis of Ammonia | -92 | -33 |

| Formation of Nitric Oxide | 90 | 100 |

| Decomposition of Ammonium Nitrate | -36 | -20 |

属性

IUPAC Name |

molecular nitrogen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGRMHOSHXDMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

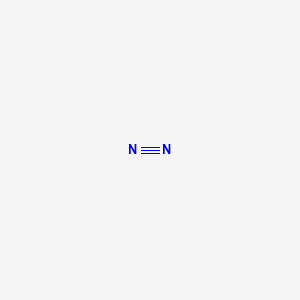

N#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036304 | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen appears as a colorless odorless gas. Noncombustible and nontoxic. Makes up the major portion of the atmosphere, but will not support life by itself. Used in food processing, in purging air conditioning and refrigeration systems, and in pressurizing aircraft tires. May cause asphyxiation by displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant., Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB], Liquid, ODOURLESS COLOURLESS EXTREMELY COLD LIQUID. | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-320.1 °F at 760 mmHg (USCG, 1999), -195.79 °C (77.36 K), -196 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.81X10+4 mg/L at 21 °C, Insoluble in ethanol, Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/, Slightly soluble in water and alcohol, For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page., 18.1 mg/mL at 21 °C, Solubility in water: poor | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.807 at -319.9 °F (USCG, 1999) - Less dense than water; will float, 1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid), Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole, VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/, Density (at the boiling point of the liquid): 0.808 kg/l | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

0.96737 (Air = 1.00) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

-236 °C at 1Pa (solid); -232 °C at 10Pa (solid); -226.8 °C at 100Pa (solid); -220.2 °C at 1kPa (solid); -211.1 °C at 10kPa (solid); -195.9 °C at 100kPa (N2) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In cryotherapy, mechanism of action could be classified into three stages: 1. heat transfer, 2. cell injury and 3. inflammation. Boiling point of liquid nitrogen is -196°C, which is the responsible for creating the initial stage which is heat transfer. The second stage is cell injury which is induced during thawing conditions of the cells. The last step in the cryotherapy is the inflammation stage which is characterized by edema and erythema. Inflammation occurs as a result of cellular death and it helps in local cell destruction., ... Nitrogen also has a direct toxic action of its own, affecting brain functions and inducing a stupor or euphoria. Nitrogen narcosis ("rapture of the deep" or "the martini effect") results from a direct toxic effect of high nitrogen pressure on nerve conduction and produces effects similar to alcohol intoxication. Complex reasoning, decision-making ability, motor function, and manual dexerity decrease. Individuals vary in this response widely, but it typically can be noticed among divers at depths exceeding 100 ft (30 m). For example, certain individuals experience no effect at depths of < or = 130 ft, whereas others feel some effect at around 80 ft. Nonetheless, the narcotic effect increases with increasing depth so that each additional 50 ft incrementally produces the effect of "another martini"., A simple asphyxiant, nitrogen's main toxicty arises from its ability to displace O2 and generate an atmosphere that does not support the chemical reactions needed for maintenance of life. The displacement of O2 can be complete or incomplete, leading to varying degrees of hypoxia., Nitrogen is an inert substance and does not exert a direct toxicological effect. Nitrogen acts by the physiological effect of simple asphyxia on the target species within a Controlled Atmosphere Treatment (CAT) bubble. The biocide action of nitrogen is due to its displacement of oxygen from an atmospheric oxygen level of 20.8% to levels < 0.2% v/v in the CAT bubble. The level of oxygen is the critical factor. Victims exposed to atmospheres deficient in oxygen, i.e. < 19%, will begin to display signs and symptoms of oxygen-deficient exposure of air due to an increase in nitrogen. | |

| Record name | Nitrogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Argon and other rare gases; oxygen. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless liquid at -196 °C | |

CAS No. |

7727-37-9, 13966-04-6, 154680-01-0 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen (N2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen, mol. (N4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154680-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrogen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N762921K75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-354 °F (USCG, 1999), -210.01 °C (63.14K), TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G, -210.01 °C, -210 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phosphorus application influence nitrogen uptake in peanuts?

A1: Research shows that increasing phosphorus application in peanuts enhances root growth, nodule formation, and activity, leading to increased uptake of both fertilizer this compound and atmospheric this compound fixed by the plant. [] This ultimately improves the this compound content of the peanut plant, promoting growth and yield. []

Q2: Does this compound fertilization always lead to increased crop yield?

A2: While this compound is essential for plant growth, its impact on yield depends on various factors like application rate, source, timing, and environmental conditions. Studies on wheat have shown that while increasing this compound doses generally increase yield, the economic optimum might be reached at lower doses. [] Additionally, this compound use efficiency varies with factors like wheat variety, this compound application method, and environmental factors. [, , ]

Q3: What is the role of light in caffeine synthesis in tea seedlings?

A3: Contrary to what one might expect, caffeine synthesis in tea seedlings does not require sunlight. Research has shown that tea leaves and stems grown in the dark contain significantly higher caffeine levels compared to those grown in the light. [] This suggests that caffeine production is not directly linked to photosynthesis. []

Q4: What factors influence ammonia excretion in the freshwater mussel Anodonta woodiana?

A4: Research has shown that ammonia excretion rates in Anodonta woodiana are influenced by both the mussel's body weight and the ambient ammonia concentration in the water. Larger mussels tend to excrete less ammonia per unit of body weight, while higher water ammonia levels also lead to reduced excretion rates. []

Q5: How does the presence of vegetation impact this compound cycling in urban rivers?

A5: Research in the Fuhe River highlights the critical role of vegetation in regulating this compound cycling in urban rivers. [] In seasons with less vegetation, nitrification becomes the dominant pathway for ammonium loss. [] Conversely, during periods of active plant growth, a significant portion of ammonium is absorbed by plants, potentially mitigating this compound pollution. []

Q6: How does this compound content affect the properties of duplex stainless steel weld metal?

A6: Research indicates that increasing the this compound content in duplex stainless steel weld metal improves its impact toughness at room temperature and above. [] This enhancement is attributed to the increased austenite content and the formation of chromium nitride precipitates within the ferrite phase. []

Q7: How can this compound be incorporated into the surface of polypropylene to modify its properties?

A7: The accelerated thermomolecular adhesion process (ATmaP) offers a controlled method for incorporating this compound into the surface of polypropylene. [] This technique involves injecting a coupling agent into a flame, leading to reactions like nitration and the formation of this compound-containing functional groups on the polymer surface. []

Q8: What are the environmental concerns associated with large-scale production of plasmid DNA for gene therapy?

A8: Large-scale production of plasmid DNA can lead to waste streams containing significant levels of unutilized phosphorus and this compound, posing a risk of eutrophication if released into the environment. [] Research suggests that while phosphorus input can be minimized without affecting production, reducing this compound input requires careful optimization to avoid compromising plasmid yield. []

Q9: Can you explain the significance of this compound mineralization and nitrification in forest ecosystems?

A9: this compound mineralization is the process of converting organic this compound into plant-available forms like ammonium. [, ] Nitrification further converts ammonium to nitrate. [, ] These processes are crucial for nutrient cycling and forest productivity, but excessive nitrification can lead to this compound losses from the ecosystem. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。